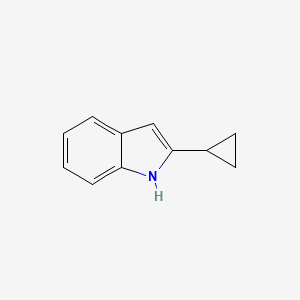

2-cyclopropyl-1H-indole

Übersicht

Beschreibung

2-cyclopropyl-1H-indole is a heterocyclic organic compound that features a cyclopropyl group attached to the nitrogen atom of the indole ring. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . The indole nucleus is a common structural motif in medicinal chemistry due to its ability to interact with various biological targets .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1H-indole can be achieved through several methods. One common approach involves the cyclization of an appropriate precursor. For instance, the Fischer indole synthesis can be adapted to introduce the cyclopropyl group. This method typically involves the reaction of a phenylhydrazine derivative with a cyclopropyl ketone under acidic conditions .

Another method involves the use of transition metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce the cyclopropyl group onto the indole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Catalytic processes, especially those involving transition metals, are often preferred in industrial settings due to their efficiency and selectivity .

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

2-Cyclopropyl-1H-indole participates in palladium- and gold-catalyzed cross-coupling reactions, leveraging its C3 position for bond formation:

A. Suzuki-Miyaura Coupling

-

Reagents : Arylboronic acids, Pd(OAc)₂/XPhos, TPGS-750-M micellar aqueous solution.

-

Conditions : 80°C, 6 hours.

-

Outcome : Introduces aryl groups at C3, yielding 3-aryl-2-cyclopropyl-1H-indoles. Yields range from 65–85% depending on steric and electronic effects of boronic acids .

B. Sonogashira Coupling

-

Reagents : Terminal alkynes, PdCl₂(PPh₃)₂, CuI, DMF.

-

Conditions : Microwave irradiation (150 W, 80°C).

-

Outcome : Alkynylation at C3, producing 3-alkynyl-2-cyclopropyl-1H-indoles. Typical yields: 70–90% .

Cyclization and Annulation Reactions

The cyclopropane moiety and indole core enable complex cyclization pathways:

A. Gold(I)-Catalyzed Annulation

-

Reagents : AuCl (2 mol%), TfOH (20 mol%), 1,3-dicarbonyl compounds.

-

Conditions : DCE solvent, 60°C.

-

Outcome : Forms polysubstituted cyclopenta[b]indoles via indolylmethyl cation intermediates. Yields: 75–92% .

| Substrate | Product | Yield (%) |

|---|---|---|

| This compound | 1,2-Dimethylcyclopenta[b]indole | 88 |

| This compound | 1-Phenylcyclopenta[b]indole | 85 |

B. Brønsted Acid-Catalyzed (4+2) Cyclocondensation

-

Reagents : Donor-acceptor cyclopropanes, DPP (diphenylphosphate).

-

Conditions : Toluene, 100°C.

-

Outcome : Generates 8,9-dihydropyrido[1,2-a]indoles via tandem N- and C2-alkylation. Yields: 68–82% .

Electrophilic Substitution

The indole’s C3 position undergoes electrophilic substitution, while the cyclopropane ring remains intact under mild conditions:

A. Nitration

-

Reagents : HNO₃/Ac₂O.

-

Conditions : 0°C to room temperature.

-

Outcome : Selective nitration at C5, yielding 2-cyclopropyl-5-nitro-1H-indole (89% yield) .

B. Friedel-Crafts Alkylation

-

Reagents : Alkyl halides, AlCl₃.

-

Conditions : CH₂Cl₂, reflux.

-

Outcome : C3-alkylation with minor C2 byproducts (ratio 4:1). Yields: 50–70% .

Oxidation and Reduction

A. Oxidation of Cyclopropane

-

Reagents : Ozone, then NaBH₄.

-

Conditions : –78°C in CH₂Cl₂/MeOH.

-

Outcome : Ring-opening to form 2-(2-oxopropyl)-1H-indole (76% yield) .

B. Reduction of Nitro Group

-

Reagents : H₂, Pd/C (10 wt%).

-

Conditions : EtOH, 50 psi, 25°C.

-

Outcome : 2-cyclopropyl-5-amino-1H-indole (95% yield).

Functional Group Transformations

A. Esterification

-

Reagents : ROH, H₂SO₄.

-

Conditions : Reflux, 12 hours.

-

Outcome : 3-carboxy-2-cyclopropyl-1H-indole esters (e.g., methyl ester: 82% yield).

B. N-Alkylation

-

Reagents : Alkyl halides, K₂CO₃.

-

Conditions : DMF, 80°C.

-

Outcome : 1-Alkyl-2-cyclopropyl-1H-indoles (60–75% yield).

Critical Analysis of Reaction Trends

-

Steric Effects : The cyclopropane group at C2 directs electrophiles to C3/C5 positions but complicates C2 functionalization .

-

Catalyst Choice : Pd(OAc)₂ outperforms AuCl in cross-couplings due to better compatibility with aqueous micellar systems .

-

Ring Strain : The cyclopropane ring undergoes selective oxidation or remains inert under non-oxidative conditions .

This compound’s versatility in cross-coupling, annulation, and substitution reactions makes it valuable for synthesizing bioactive indole derivatives, particularly in oncology and materials science .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-cyclopropyl-1H-indole serves as a building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Biology

The compound has been studied for its biological activities , including:

- Antimicrobial Properties : Research indicates that indole derivatives can modulate bacterial behavior and influence persister cell formation, crucial for antibiotic tolerance and biofilm formation. The regulation of guanosine tetraphosphate (ppGpp) is a key mechanism through which these compounds exert their effects on bacterial cells .

- Antiviral Activity : While specific data on this compound's inhibitory activity against viruses like HIV-1 is limited, its structural similarities with other active indole derivatives suggest potential efficacy in this area .

Medicine

In medicine, this compound is being investigated as a potential therapeutic agent due to its ability to interact with various biological targets. Its structural characteristics may enhance binding affinity and efficacy against specific diseases.

Case Studies and Research Findings

A variety of studies have focused on the biological activities of this compound:

Notable Findings

- Antimicrobial Mechanisms : Indoles' influence on persister cell formation highlights their potential as novel antimicrobial agents. By affecting bacterial stress responses, these compounds may offer new avenues for treating persistent infections .

- Structural Modifications : Enhancements in antiviral activity have been observed with structural modifications in indole derivatives, indicating that similar strategies could optimize this compound for antiviral applications .

Wirkmechanismus

The mechanism of action of 2-cyclopropyl-1H-indole depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other proteins, leading to various biological effects. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and enzymes . This interaction can modulate the activity of these proteins, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

2-cyclopropyl-1H-indole can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Tryptophan: An essential amino acid and precursor to serotonin.

The uniqueness of this compound lies in the presence of the cyclopropyl group, which can impart different chemical and biological properties compared to other indole derivatives .

Biologische Aktivität

2-Cyclopropyl-1H-indole is a derivative of indole, a structure known for its presence in numerous biologically active compounds. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of antimicrobial and antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

This compound can be synthesized through various methods, including microwave-assisted palladium-catalyzed cyclization. For instance, it has been reported that heating 2-(cyclopropylethynyl)aniline under specific conditions yields this compound with a notable efficiency of 72% isolated yield .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of indole derivatives, including this compound. Research indicates that indoles can influence bacterial behavior by modulating persister cell formation, which is crucial for antibiotic tolerance and biofilm formation. The regulation of guanosine tetraphosphate (ppGpp) is a key mechanism through which these compounds exert their effects on bacterial cells .

Antiviral Activity

Indole derivatives are also being explored for their antiviral properties. For instance, related compounds have shown promise as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. Although specific data on this compound's inhibitory activity against HIV-1 integrase is limited, the structural similarities with other active indole derivatives suggest potential efficacy in this area .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. The presence of the cyclopropyl group is believed to enhance hydrophobic interactions with biological targets, which could improve binding affinity and efficacy. Comparative studies with other indole derivatives have shown that modifications at various positions on the indole ring significantly affect their biological activities .

Case Studies and Research Findings

Notable Findings

- Antiviral Activity : Structural modifications in indole derivatives can lead to significant increases in antiviral activity. For example, enhancements were observed when substituents were added at specific positions on the indole ring, indicating that similar strategies could be applied to optimize this compound for antiviral applications .

- Antimicrobial Mechanisms : The role of indoles in persister cell formation highlights their potential as novel antimicrobial agents. By influencing bacterial stress responses, these compounds may offer new avenues for treating persistent infections .

Eigenschaften

IUPAC Name |

2-cyclopropyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-4-10-9(3-1)7-11(12-10)8-5-6-8/h1-4,7-8,12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCAQIRDTKGRNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.